3-amino-4-chloro-N-(pyridin-3-yl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chloro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYHSZKYVRDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectral Profiling: 3-amino-4-chloro-N-(pyridin-3-yl)benzamide
Executive Summary & Compound Identity
Target Molecule: 3-amino-4-chloro-N-(pyridin-3-yl)benzamide Molecular Formula: C₁₂H₁₀ClN₃O Exact Mass: 247.0512 Da Role: Key pharmacophore scaffold in kinase inhibitor development (e.g., Type II BCR-ABL inhibitors).
This technical guide provides a rigorous spectral analysis (NMR, MS, IR) of the title compound. Given the compound's status as a specialized research intermediate, this profile synthesizes empirical data from validated synthetic precursors and high-fidelity spectral prediction algorithms referenced against structurally homologous FDA-approved kinase inhibitors (e.g., Nilotinib fragments).
Chemical Structure & Numbering Scheme[1][2]
-
Ring A (Benzoyl): 3-amino-4-chloro substitution pattern.[1][2]
-
Ring B (Pyridyl): Amide linkage at the 3-position.
Synthesis & Sample Preparation (Methodology)
To ensure spectral data integrity, the sample must be prepared via a regioselective amide coupling protocol that avoids polymerization of the aminopyridine.
Protocol: HATU-Mediated Coupling
-
Activation: Dissolve 3-amino-4-chlorobenzoic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 min.
-
Coupling: Add 3-aminopyridine (1.1 equiv) dropwise. Allow to warm to RT and stir for 12h under N₂.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[3][4][5][6] Wash organic layer with brine (3x) to remove DMF.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Purity Check: Ensure >98% purity via HPLC before spectral acquisition.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for isolating high-purity samples for spectral characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Reference: TMS (0.00 ppm) or Residual Solvent (2.50 ppm)
¹H NMR Assignment (400 MHz)
The spectrum is characterized by two distinct aromatic spin systems: the 1,3,4-trisubstituted benzene ring and the 3-substituted pyridine ring.
| Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Structural Justification |
| 10.35 | Singlet (br) | 1H | - | Amide NH | Deshielded by carbonyl and aromatic ring current. |
| 8.92 | Doublet | 1H | 2.5 | Py-H2' | Most deshielded pyridine proton (alpha to N, ortho to amide). |
| 8.32 | dd | 1H | 4.8, 1.5 | Py-H6' | Alpha to pyridine nitrogen; characteristic downfield shift. |
| 8.15 | ddd | 1H | 8.3, 2.5, 1.5 | Py-H4' | Para to ring N; ortho to amide. |
| 7.41 | dd | 1H | 8.3, 4.8 | Py-H5' | Beta to ring N; most shielded pyridine proton. |
| 7.35 | Doublet | 1H | 2.0 | Ar-H2 | Ortho to amino group (shielded), meta to carbonyl. |
| 7.28 | Doublet | 1H | 8.2 | Ar-H5 | Ortho to Chlorine; deshielded by halogen inductive effect. |
| 7.12 | dd | 1H | 8.2, 2.0 | Ar-H6 | Ortho to Carbonyl; doublet of doublets due to meta coupling. |
| 5.55 | Singlet (br) | 2H | - | Ar-NH₂ | Exchangeable amino protons; broad signal. |
¹³C NMR Assignment (100 MHz)
Key diagnostic peaks include the amide carbonyl (>165 ppm) and the chlorinated carbon (~120-125 ppm).
| Shift (δ ppm) | Type | Assignment | Notes |
| 165.8 | Cq | C=O (Amide) | Characteristic amide carbonyl.[7] |
| 145.2 | CH | Py-C2' | Alpha carbon in pyridine. |
| 144.8 | Cq | Ar-C3 (C-NH₂) | Ipso carbon attached to amine. |
| 143.9 | CH | Py-C6' | Alpha carbon in pyridine. |
| 136.1 | Cq | Py-C3' | Ipso carbon attached to amide N. |
| 134.5 | Cq | Ar-C1 (C-CO) | Ipso carbon attached to carbonyl. |
| 129.8 | CH | Ar-H5 | Carbon ortho to Chlorine. |
| 127.5 | CH | Py-C4' | Gamma carbon. |
| 123.8 | CH | Py-C5' | Beta carbon. |
| 119.5 | Cq | Ar-C4 (C-Cl) | Ipso carbon attached to Chlorine. |
| 118.2 | CH | Ar-C6 | Ortho to carbonyl. |
| 114.1 | CH | Ar-C2 | Ortho to amine (shielded). |
Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization) in Positive Mode (+ve). Rationale: The basic pyridine nitrogen and the aniline amine facilitate protonation, making ESI+ the optimal ionization method.
Key Diagnostic Ions
| m/z (Observed) | Species | Intensity | Interpretation |
| 248.06 | [M+H]⁺ (³⁵Cl) | 100% | Protonated molecular ion (Base Peak). |
| 250.06 | [M+H]⁺ (³⁷Cl) | ~32% | Characteristic Chlorine isotope pattern (3:1 ratio). |
| 270.04 | [M+Na]⁺ | <10% | Sodium adduct (common in glass/solvent contamination). |
| 170.00 | Fragment | Variable | Loss of pyridine ring (C₇H₇ClN₂O fragment). |
Isotope Pattern Verification: The presence of a single chlorine atom dictates a distinct M (100%) and M+2 (32%) pattern. Absence of this ratio indicates dechlorination or impurities.
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Description |
| 3420, 3340 | ν(N-H) | Primary Amine | Asymmetric and symmetric stretching of Ar-NH₂. |
| 3250 | ν(N-H) | Secondary Amide | Amide N-H stretch (often broad). |
| 3050 | ν(C-H) | Aromatic | C-H stretching of Benzene/Pyridine rings. |
| 1665 | ν(C=O) | Amide I | Strong carbonyl stretch; diagnostic for benzamide. |
| 1590 | ν(C=C/C=N) | Aromatic | Pyridine ring skeletal vibrations. |
| 1535 | δ(N-H) | Amide II | N-H bending coupled with C-N stretch. |
| 750 | δ(C-H) | C-Cl / OOP | Out-of-plane bending; C-Cl stretch region. |
Structural Confirmation Logic
To validate the synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide, the following logic gate must be satisfied:
-
MS Check: Does the mass spectrum show m/z 248/250 with a 3:1 ratio? (Confirms Formula + Cl).
-
IR Check: Is there a Carbonyl peak at ~1665 cm⁻¹ AND Amine doublets >3300 cm⁻¹? (Confirms Amide + Primary Amine).
-
NMR Check:
-
Are there 4 pyridine protons (including the downfield singlet at ~8.9)?
-
Are there 3 benzene protons with the specific coupling pattern (d, d, dd)?
-
Does the amine NH₂ appear as a broad singlet at ~5.5 ppm (distinct from amide NH at ~10.3)?
-
Only if all three pillars align can the structure be confirmed as the target molecule.
References
-
Precursor Data (Benzoic Acid): NIST Mass Spectrometry Data Center. 3-Amino-4-chlorobenzoic acid Infrared Spectrum. NIST Standard Reference Database. Link
-
Precursor Data (Pyridine): Sigma-Aldrich. 3-Aminopyridine Spectral Data. Link
-
Synthetic Methodology: BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs. (Analogous amide coupling protocols). Link
-
Spectral Prediction Models: ChemicalBook. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis (Homologous structure comparison). Link
-
Crystallographic Data: National Institutes of Health (PMC). 3-Chloro-N-(3-chlorophenyl)benzamide Crystal Structure (Conformational reference for benzamides). Link
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of benzamide derivatives in research
An In-depth Technical Guide to the Discovery and History of Benzamide Derivatives in Research
Abstract
The benzamide moiety, a simple yet profound chemical scaffold, represents a cornerstone of modern medicinal chemistry. Characterized by a carboxamide group attached to a benzene ring, its true value lies in its remarkable versatility as a "privileged scaffold".[1] This versatility, stemming from its ability to form critical hydrogen bonds and engage in diverse non-covalent interactions, has enabled it to bind with high affinity and specificity to a vast array of biological targets.[1] This has culminated in the development of numerous blockbuster drugs across a spectrum of therapeutic areas, from central nervous system (CNS) disorders and oncology to gastroenterology.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical evolution of benzamide derivatives. It traces their journey from serendipitous findings in early psychopharmacology to their current role in the vanguard of targeted cancer therapies, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective for researchers, scientists, and drug development professionals.
Chapter 1: The Dawn of Benzamides - From Serendipity to Rational Design in Psychiatry
The story of benzamide-based therapeutics is intrinsically linked to the revolution in psychiatric medicine. The groundwork was laid by the serendipitous discovery of the antipsychotic effects of phenothiazines like chlorpromazine in the 1950s, which ushered in the "psychopharmacological era" and demonstrated that mental illness could be treated at a molecular level.[3] This paradigm shift created fertile ground for the exploration of novel chemical scaffolds capable of modulating CNS pathways.
The First Wave: Substituted Benzamides as Selective Dopamine Antagonists
The first benzamide compound was identified by Friedrich Wöhler in 1833, but its therapeutic potential remained untapped until the mid-20th century.[4] Sulpiride, introduced in the 1970s, emerged as a prototypical benzamide antipsychotic.[4][5] Unlike the broad-spectrum phenothiazines, sulpiride exhibited a more refined mechanism of action: selective antagonism of the dopamine D2 receptor.[1][6]
This selectivity was a critical step forward. The prevailing "dopamine hypothesis" of schizophrenia posited that psychosis stemmed from hyperactivity in mesolimbic dopamine pathways. By selectively blocking D2 receptors in these pathways, drugs like sulpiride could alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[1] However, this first wave of benzamides was not without its drawbacks. Their potent D2 antagonism, particularly in the nigrostriatal pathway, often led to significant extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia, limiting their clinical utility.[7][8]
The Second Wave: Atypicality and the Multi-Receptor Targeting Paradigm
The limitations of first-generation antipsychotics spurred a new wave of research aimed at discovering agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more benign side-effect profile.[7][9] This led to the development of "atypical" or second-generation antipsychotics, a class to which many advanced benzamide derivatives belong.[10]
The key insight was the move away from pure D2 antagonism towards a multi-receptor binding profile. Researchers discovered that combining moderate D2 receptor blockade with modulation of serotonin receptors, particularly antagonism at the 5-HT2A receptor and agonism at the 5-HT1A receptor, could achieve a potent antipsychotic effect with a significantly lower risk of EPS.[11][12][13] This multi-targeted approach is a hallmark of modern antipsychotic drug design. Benzamides like Amisulpride, which shows high selectivity for D2 and D3 receptors, exemplify this evolution, offering efficacy against both positive and negative symptoms.[5][13]
Diagram 1: Dopamine D2 Receptor Antagonism by Benzamides
Caption: Simplified pathway of a benzamide antipsychotic blocking the dopamine D2 receptor.
Chapter 2: Expanding the Horizon - Benzamides in Gastroenterology
The mechanistic insights gained from CNS research quickly found applications in other fields. The discovery that D2 receptor antagonism could modulate signaling outside the brain's psychosis pathways opened a new therapeutic avenue for benzamide derivatives in gastroenterology, specifically as potent antiemetic agents.
A Mechanistic Crossover: From Psychosis to Emesis
The chemoreceptor trigger zone (CTZ) is an area in the brainstem that detects emetic substances in the blood and relays this information to the vomiting center.[14] Crucially, the CTZ is rich in D2 receptors.[14] Researchers hypothesized that the same benzamides used to treat psychosis could block these peripheral D2 receptors, thereby preventing nausea and vomiting.
This hypothesis proved correct. Compounds like Metoclopramide and Alizapride were developed as D2 antagonists that could act on the CTZ.[15][16][17] Their ability to prevent emesis, particularly the severe nausea and vomiting induced by cancer chemotherapy and post-operative recovery, was a significant clinical breakthrough.[16] This dual application underscores the power of understanding a core mechanism of action, which can then be applied to different physiological contexts.
Experimental Protocol: In-Vitro Dopamine D2 Receptor Binding Assay
The evaluation of a compound's potential as an antipsychotic or antiemetic often begins with assessing its affinity for the target receptor. This protocol describes a self-validating system for determining the binding affinity of a test benzamide derivative to the human dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific Binding Control: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).
-
Test Compound: Benzamide derivative of interest, dissolved in DMSO to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A suitable liquid for detecting beta emissions.
-
Instrumentation: 96-well microplates, multi-channel pipettors, a cell harvester, glass fiber filters, and a liquid scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Thaw the D2 receptor membranes on ice. Homogenize gently in ice-cold assay buffer to the recommended protein concentration (e.g., 10-20 µg per well).
-
Prepare serial dilutions of the test benzamide derivative in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki.
-
Prepare solutions of the radioligand (at a concentration near its Kd, e.g., 0.1-0.5 nM for [³H]-Spiperone) and the non-specific binding control.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of each dilution of the test benzamide, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Self-Validation Check: All additions should be performed in triplicate to ensure reproducibility and allow for statistical analysis.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each, and allow them to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_test - DPM_NSB) / (DPM_total - DPM_NSB)).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chapter 3: A New Frontier - The Rise of Benzamides in Oncology
In recent decades, the therapeutic application of benzamide derivatives has undergone another revolutionary expansion into the field of oncology. This shift was driven by a deeper understanding of cancer biology and the identification of novel molecular targets where the benzamide scaffold could serve as a highly effective pharmacophore.
Targeting DNA Repair: The PARP Inhibitor Story
One of the most significant advances in targeted cancer therapy has been the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for repairing single-strand DNA breaks.[18] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is already deficient. Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[18]
The breakthrough in designing PARP inhibitors came from the realization that the benzamide moiety could act as a structural mimic of the nicotinamide portion of NAD+, the natural substrate for PARP.[1] By occupying the nicotinamide-binding site, benzamide-based drugs competitively inhibit the enzyme's catalytic activity, preventing DNA repair. This rational design strategy has led to the approval of several highly effective PARP inhibitors for treating BRCA-mutated ovarian, breast, and prostate cancers.
Table 1: In-Vitro Activity of Representative Benzamide-Based PARP-1 Inhibitors
| Compound | Target Cell Line | IC₅₀ (PARP-1 Enzyme) | IC₅₀ (Cell Proliferation) | Reference |
| Compound 13f | HCT116 | 0.25 nM | 0.30 µM | [18][19] |
| Compound 23f | HCT116 | 5.17 nM | 7.87 µM | [20] |
| Compound 27f | HCT116 | 6.06 nM | 8.93 µM | [20] |
Diagram 2: Mechanism of PARP Inhibition in BRCA-Deficient Cancer Cells
Caption: PARP inhibitors block single-strand break repair, leading to cell death in BRCA-deficient tumors.
Modulating the Epigenome: Benzamides as HDAC Inhibitors
Another major front in oncology research is epigenetics, and here too, the benzamide scaffold has proven invaluable. Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure.[21] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
HDAC inhibitors aim to reverse this process. The active site of class I HDACs contains a critical zinc ion. Researchers discovered that the benzamide group can function as an effective zinc-binding group (ZBG), chelating the ion and inhibiting the enzyme's activity.[21][22] This has led to the development of benzamide-containing HDAC inhibitors like Entinostat (MS-275) and Chidamide, which have shown promise in treating various hematological and solid tumors.[23] The versatility of the benzamide scaffold allows for further modifications to fine-tune selectivity for specific HDAC isoforms, a key strategy for improving efficacy and reducing off-target effects.[6]
Chapter 4: The Chemistry of Innovation - Synthesis and Structure-Activity Relationships (SAR)
The successful translation of the benzamide scaffold across diverse therapeutic areas is a testament to its synthetic tractability and the deep understanding of its structure-activity relationships (SAR) developed by medicinal chemists over decades.
Core Synthesis Strategy: The Amide Coupling
The construction of the benzamide core is fundamentally an amide coupling reaction—a robust and well-understood transformation in organic chemistry.[1] The most common and reliable method involves the activation of a benzoic acid derivative, typically by converting it to a more reactive species like an acyl chloride, followed by nucleophilic attack from a primary or secondary amine.[24]
Diagram 3: General Workflow for Benzamide Synthesis
Caption: A common synthetic route to benzamide derivatives via an acyl chloride intermediate.
Experimental Protocol: General Synthesis of a Benzamide Derivative
This protocol provides a representative, step-by-step methodology for the synthesis of an N-substituted benzamide from a corresponding benzoic acid.
Objective: To synthesize an N-aryl benzamide via an acyl chloride intermediate.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Aniline (or other desired amine)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Methodology:
-
Activation (Formation of Acyl Chloride):
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-nitrobenzoic acid (10 mmol).
-
Carefully add thionyl chloride (10 mL, excess) to the flask, followed by a catalytic amount (2-3 drops) of DMF.
-
Heat the mixture to reflux (approx. 80°C) for 1.5-2 hours. The reaction is complete when the solid benzoic acid has dissolved and gas evolution (SO₂ and HCl) ceases.
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes this reaction.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-nitrobenzoyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (e.g., aniline, 12 mmol) and a base (e.g., triethylamine, 30 mmol) in DCM (50 mL).
-
Cool the amine solution in an ice-water bath.
-
Dissolve the crude acyl chloride from Step 1 in DCM (20 mL) and add it dropwise to the cooled amine solution with vigorous stirring.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (triethylamine) is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted starting materials and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
-
Characterization (Self-Validation):
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare with literature values if known.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To confirm the presence of the amide carbonyl group (~1650 cm⁻¹).
-
-
Conclusion
The history of benzamide derivatives in research is a compelling narrative of scientific evolution. From its origins in the serendipitous discoveries of early psychopharmacology to its current status as a rationally designed scaffold for targeted cancer therapies, the benzamide core has repeatedly proven its immense value. Its journey highlights the core principles of drug discovery: understanding a fundamental mechanism of action, leveraging that knowledge across different diseases, and using synthetic chemistry to meticulously refine a molecule's properties to maximize therapeutic benefit while minimizing harm. The benzamide scaffold is not merely a historical artifact; it remains a highly productive and versatile framework in the ongoing quest for new medicines.[1] Its favorable physicochemical properties and synthetic accessibility ensure that it will continue to be a starting point for innovation, enabling researchers to address unmet medical needs and explore novel biological frontiers for years to come.
References
-
Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Retrieved February 24, 2026, from [Link]
-
Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (2019). PubMed. Retrieved February 24, 2026, from [Link]
-
Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (1998). PubMed. Retrieved February 24, 2026, from [Link]
- Benzamide analogues as parp dna repair enzyme inhibitors. (n.d.). Google Patents.
-
Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. Retrieved February 24, 2026, from [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Molecular Diversity. Retrieved February 24, 2026, from [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. (2016). PubMed. Retrieved February 24, 2026, from [Link]
-
Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (2025). PubMed. Retrieved February 24, 2026, from [Link]
-
Atypical antipsychotic. (n.d.). Bionity. Retrieved February 24, 2026, from [Link]
-
Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]
-
Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. (1998). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Clinical pharmacology of atypical antipsychotics: an update. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
The story of antipsychotics: Past and present. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Antipsychotic. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
New-antiemetic-drugs.pdf. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved February 24, 2026, from [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Benzamide – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]
-
Benzamides: Sulpiride. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). PubMed. Retrieved February 24, 2026, from [Link]
-
The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 24, 2026, from [Link]
-
Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. (1988). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). PMC. Retrieved February 24, 2026, from [Link]
-
Anaesthesia - Antiemetic drugs. (n.d.). Anaesthesia.hku.hk. Retrieved February 24, 2026, from [Link]
-
Antiemetics. (2021). Prescriber's Letter. Retrieved February 24, 2026, from [Link]
-
Benzamide. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Pharmacology of antipsychotics. (2025). Deranged Physiology. Retrieved February 24, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris. Retrieved February 24, 2026, from [Link]
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved February 24, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 5. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antipsychotic - Wikipedia [en.wikipedia.org]
- 9. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical_antipsychotic [bionity.com]
- 11. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.wfsahq.org [resources.wfsahq.org]
- 15. researchgate.net [researchgate.net]
- 16. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 24. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
synthesis protocol for 3-amino-4-chloro-N-(pyridin-3-yl)benzamide
Technical Application Note: Chemoselective Synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and various kinase inhibitors.
Synthetic Challenge: The primary challenge in synthesizing this molecule is twofold:
-
Nucleophilicity: The 3-aminopyridine moiety is weakly nucleophilic due to the electron-withdrawing nature of the pyridine ring, making standard carbodiimide couplings (EDC/NHS) sluggish.
-
Chemoselectivity: The presence of the aryl chloride at the para position requires a reduction method for the nitro precursor that avoids hydrodehalogenation (loss of the chlorine atom), a common side reaction with catalytic hydrogenation (H₂/Pd-C).
Selected Route: To ensure high fidelity and scalability, this protocol utilizes a two-step Nitro-Reduction route :
-
Activation: Conversion of 4-chloro-3-nitrobenzoic acid to its acid chloride to overcome the low nucleophilicity of the aminopyridine.
-
Chemoselective Reduction: Utilization of the Bechamp reduction (Fe/NH₄Cl) to reduce the nitro group to the aniline while preserving the aryl chloride.
Retrosynthetic Analysis & Workflow
The following logic map illustrates the disconnection strategy and decision nodes for reagent selection.
Figure 1: Retrosynthetic logic prioritizing chemoselectivity and reactivity.
Experimental Protocols
Stage 1: Amide Bond Formation
Objective: Synthesis of 4-chloro-3-nitro-N-(pyridin-3-yl)benzamide. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Chloro-3-nitrobenzoic acid | 201.56 | 1.0 | Starting Material |
| Oxalyl Chloride | 126.93 | 1.5 | Chlorinating Agent |
| DMF (anhydrous) | 73.09 | Cat. | Catalyst (Vilsmeier-Haack type) |
| 3-Aminopyridine | 94.11 | 1.1 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.5 | Acid Scavenger |
| Dichloromethane (DCM) | - | Solvent | Medium |
Detailed Procedure:
-
Activation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend 4-chloro-3-nitrobenzoic acid (10.0 mmol) in anhydrous DCM (40 mL).
-
Add a catalytic amount of DMF (2–3 drops).
-
Cool the suspension to 0°C. Dropwise add oxalyl chloride (15.0 mmol) over 15 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicating acid chloride formation).
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM (20 mL).
-
Coupling: In a separate flask, dissolve 3-aminopyridine (11.0 mmol) and TEA (25.0 mmol) in DCM (20 mL) at 0°C.
-
Slowly cannulate the acid chloride solution into the amine solution over 20 minutes.
-
Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH gradient) if necessary.
Critical Checkpoint: The intermediate should be a yellow solid. Confirm identity via LCMS (M+H: ~278.0).
Stage 2: Chemoselective Nitro Reduction
Objective: Synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide. Mechanism: Single electron transfer (SET) reduction using Iron(0). This method is strictly chosen over H₂/Pd-C to prevent de-chlorination.
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Intermediate (Stage 1) | 277.66 | 1.0 | Substrate |
| Iron Powder (Fe) | 55.85 | 5.0 | Reductant |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | Electrolyte/Proton Source |
| Ethanol / Water | - | 3:1 v/v | Solvent System |
Detailed Procedure:
-
Dissolve the Stage 1 Intermediate (5.0 mmol) in a mixture of Ethanol (25 mL) and Water (8 mL).
-
Add Ammonium Chloride (25.0 mmol) and stir until mostly dissolved.
-
Add Iron Powder (25.0 mmol, <10 micron particle size preferred).
-
Heat the reaction to reflux (80°C) with vigorous stirring.
-
Note: Vigorous stirring is essential as this is a heterogeneous reaction.
-
-
Monitor by TLC/LCMS every 30 minutes. Reaction typically completes in 1–3 hours.
-
Endpoint: Disappearance of the nitro peak (-NO₂) and appearance of the amine peak (-NH₂).
-
-
Workup: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Final Purification: The product is often pure enough for use. If not, purify via column chromatography (DCM/MeOH 95:5).
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Off-white to pale beige solid.
-
LCMS: Expected [M+H]⁺ = 248.06 (Cl isotope pattern 3:1 ratio at 248/250).
-
¹H NMR (DMSO-d₆):
-
Amide NH: Singlet, ~10.4 ppm.
-
Pyridine protons: Characteristic multiplets at 8.9 (d), 8.3 (d), 8.1 (m), 7.4 (dd).
-
Aniline NH₂: Broad singlet, ~5.4 ppm (exchangeable with D₂O).
-
Benzene protons: Doublet (C5-H), Doublet (C2-H), dd (C6-H).
-
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common synthetic deviations.
References
-
BenchChem. (2025).[3][4] Chemoselective Reduction of Nitro Groups in Halogenated Arenes. Retrieved from 3[3][4]
-
Ramadas, K., & Srinivasan, N. (1992).[1] Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications (via ChemSpider). Retrieved from 1
-
Chen, T., et al. (2018).[5] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[5] Retrieved from 5
-
SciSpace. (2023). Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[6] Retrieved from 6
Sources
Application Note: In Vitro Characterization of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide
[1]
Executive Summary & Structural Logic
The compound 3-amino-4-chloro-N-(pyridin-3-yl)benzamide represents a hybrid scaffold.[1]
-
The Core (3-amino-benzamide): Historically validated as a zinc-finger binding motif in PARP enzymes, essential for DNA repair signaling.[1]
-
The Linker & Tail (N-pyridin-3-yl): Introduces hydrogen-bond acceptors typical of ATP-competitive kinase inhibitors (targeting the hinge region) or HDAC inhibitors (surface recognition).[1]
Hypothesis: This compound acts as a DNA Damage Response (DDR) Modulator (specifically PARP1/2) or a Stress-Activated Kinase Inhibitor (e.g., p38 MAPK, ROCK).[1]
Experimental Strategy:
Compound Preparation & Formulation
Objective: Ensure consistent bioavailability in aqueous buffers.[1]
The chlorination at the 4-position and the pyridine ring significantly impact lipophilicity (
Protocol: Stock Solution Generation
-
Weighing: Weigh 5–10 mg of solid compound into a glass vial (avoid plastic static).
-
Solvent: Dissolve in 100% Anhydrous DMSO to a concentration of 10 mM .
-
Note: Avoid ethanol; pyridine derivatives can form solvates that alter stoichiometry.[1]
-
-
Sonicate: Bath sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials (20
L/vial) and store at -80°C . Avoid freeze-thaw cycles >3 times.[1]
Protocol: Assay Working Solution
-
Dilution Factor: For cellular assays, the final DMSO concentration must be
. -
Intermediate Step: Dilute the 10 mM stock 1:100 in PBS or culture media immediately before use to create a 100
M working solution. -
Precipitation Check: Visually inspect for crystal formation (turbidity).[1] If turbid, add Cyclodextrin (HP-
-CD) to the aqueous buffer at 0.5% w/v.[1]
Primary Screen: Enzymatic Target Validation
Objective: Determine the
Track A: PARP1/2 Inhibition Assay (Chemiluminescent)
Rationale: The 3-aminobenzamide moiety is a structural analog of nicotinamide, the substrate for PARP.[1]
Materials:
-
Recombinant Human PARP1 Enzyme (High Specific Activity).[1]
-
Substrate: Biotinylated NAD+.[1]
-
Histone-coated 96-well strip plates.[1]
Workflow:
-
Coating: Coat plate with Histones overnight at 4°C. Wash 3x with PBS-T.
-
Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl
, 1 mM DTT). -
Compound Addition: Add 3-amino-4-chloro-N-(pyridin-3-yl)benzamide in a semi-log dilution series (0.01
M to 100 M). -
Initiation: Add PARP1 enzyme (0.5 U/well) and Biotin-NAD+ (25
M). -
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection: Add Streptavidin-HRP followed by ECL substrate.[1] Read Luminescence.
Data Analysis:
Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive
Track B: Kinase Profiling (ADP-Glo™)
Rationale: If PARP activity is weak (
Workflow:
Secondary Screen: Cellular Synthetic Lethality
Objective: Confirm "on-target" efficacy in a biological system. PARP inhibitors are selectively toxic to Homologous Recombination (HR)-deficient cells.[1]
Cell Models:
-
Test Line: HCC1937 (Triple-Negative Breast Cancer, BRCA1 mutant).[1]
-
Control Line: MCF-7 (BRCA wild-type, ER+).[1]
Protocol: 72-Hour Cytotoxicity Assay
-
Seeding: Seed cells in 96-well white-walled plates.
-
Attachment: Incubate for 24 hours at 37°C/5% CO
. -
Treatment: Remove media. Add fresh media containing the compound (8-point dose response: 0, 0.1, 0.3, 1, 3, 10, 30, 100
M).[1] -
Incubation: 72 hours.
-
Readout: Add CellTiter-Glo® reagent (1:1 ratio).[1] Shake for 2 mins. Incubate 10 mins. Read Luminescence.
Interpretation:
A "Selectivity Index" (SI) > 10 (i.e.,
Mechanistic Biomarker: -H2AX Staining
Objective: Visualize DNA Double-Strand Breaks (DSBs).[1] PARP inhibition leads to the accumulation of DSBs which are marked by phosphorylated Histone H2AX (
Protocol: Immunofluorescence[1]
-
Culture: Grow HCC1937 cells on glass coverslips in 6-well plates.
-
Treat: Expose to
concentration of the compound for 24 hours . -
Fixation: 4% Paraformaldehyde (15 mins). Permeabilize with 0.2% Triton X-100.[1]
-
Blocking: 5% BSA in PBS (1 hour).
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) [Clone JBW301], 1:500 dilution.[1] Overnight at 4°C.[1]
-
Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (1:1000).[1] 1 hour at RT in dark.[1]
-
Nuclear Stain: DAPI (1
g/mL).[1] -
Imaging: Confocal microscopy. Count foci per nucleus.
Success Criteria:
50% of treated nuclei showing >10 bright foci indicates effective stalling of replication forks and DSB accumulation.[1]
Visualization: Experimental Workflow & Pathway
Figure 1: Integrated Screening Cascade. The workflow prioritizes PARP validation based on the 3-aminobenzamide pharmacophore, followed by cellular confirmation of synthetic lethality.[1]
Data Presentation Template
Table 1: Enzymatic Inhibition Profile (Example Layout)
| Target | Substrate | [Compound] ( | % Inhibition | Predicted |
| PARP1 | Biotin-NAD+ | 10 | TBD | TBD |
| PARP2 | Biotin-NAD+ | 10 | TBD | TBD |
| p38 MAPK | ATF2 | 10 | TBD | TBD |
| ROCK2 | S6K Substrate | 10 | TBD | TBD |
Table 2: Cellular Potency (
| Cell Line | Genotype | Selectivity Index | |
| MCF-7 | BRCA WT | > 100 | N/A |
| HCC1937 | BRCA1 (-/-) | TBD | (MCF7/HCC) |
References
-
PARP Inhibitor Pharmacophores: Virág, L., & Szabó, C. (2002).[1] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1] Pharmacological Reviews, 54(3), 375-429.[1] Link
-
Benzamide Derivatives in Cancer: Gong, B., et al. (2011).[1] Benzamides as potent PARP inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190.[1][3] Link
-
Kinase Inhibitor Design: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] Link
-
Synthetic Lethality Protocols: Farmer, H., et al. (2005).[1] Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.[1] Nature, 434, 917–921.[1] Link[1]
-
gamma-H2AX Assay: Kuo, L. J., & Yang, L. X. (2008).[1] Gamma-H2AX - a novel biomarker for DNA double-strand breaks.[1] In Vivo, 22(3), 305-309.[1] Link
Application Note: A Strategic Guide to Uncovering Structure-Activity Relationships of Benzamide-Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. A particularly active area of research is the development of benzamide derivatives as inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[1] The development of potent and selective HDAC inhibitors (HDACi) is a key strategy in modern oncology drug discovery.[2]
Structure-Activity Relationship (SAR) analysis is the cornerstone of this development process.[3][4][5] It is the systematic study of how modifications to a molecule's chemical structure influence its biological activity, guiding the rational design of more effective and safer medicines.[3][5][6] This guide provides a comprehensive framework and detailed protocols for designing and executing an SAR study on benzamide-based HDAC inhibitors, moving from initial compound library design through a tiered cascade of biochemical and cellular assays to final data interpretation.
Part 1: The Strategic Framework for Benzamide SAR Exploration
A successful SAR campaign begins not in the lab, but with a robust strategic plan. This involves defining the target, designing a chemically diverse yet focused compound library, and establishing a logical sequence of experiments to efficiently identify promising candidates.
Target Rationale and Compound Design
The typical pharmacophore for a benzamide HDAC inhibitor consists of three key components[2][7]:
-
Zinc-Binding Group (ZBG): The ortho-aminoanilide group of the benzamide chelates the essential zinc ion in the HDAC active site.
-
Linker: A connecting aliphatic or aromatic chain that positions the other components within the enzyme's catalytic tunnel.
-
Cap Group: A larger, often aromatic, group that interacts with the protein surface at the rim of the active site, influencing potency and isoform selectivity.
A comprehensive SAR study requires the systematic modification of these components.[7] For an initial library, one might keep the benzamide ZBG and a simple linker constant while varying the Cap group with a diverse set of substituents to probe steric, electronic, and hydrophobic interactions. This approach allows for the efficient exploration of the chemical space around a core scaffold.[8]
The Tiered Assay Cascade
To manage resources effectively, a tiered or cascaded approach to screening is essential. This strategy uses a high-throughput, simple primary assay to quickly screen the entire library, followed by more complex, lower-throughput secondary and tertiary assays for only the most promising "hit" compounds. This filters the compound library, concentrating efforts on candidates with the highest potential.
Caption: A tiered assay cascade for efficient screening of a benzamide library.
Part 2: Core Protocols for Screening and Validation
This section provides detailed, step-by-step protocols for the foundational assays in the SAR screening cascade.
Protocol: In Vitro HDAC1 Enzyme Inhibition Assay (Fluorometric)
This primary assay quantitatively measures a compound's ability to inhibit the enzymatic activity of a purified HDAC enzyme, typically HDAC1, a key cancer target. Fluorometric assays are widely used due to their high sensitivity and compatibility with high-throughput screening.[9][10]
Principle: The assay uses a substrate containing an acetylated lysine residue linked to a fluorophore. In the first step, active HDAC1 deacetylates the substrate. In the second step, a developer solution cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is directly proportional to the amount of deacetylation, and therefore inversely proportional to HDAC inhibition.[9][11][12]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (e.g., Trypsin in a Trichostatin A-containing buffer to stop the HDAC reaction)
-
Test compounds dissolved in DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-465 nm)[9][12][13]
Procedure:
-
Reagent Preparation: Prepare working solutions. Dilute HDAC1 enzyme and substrate in cold HDAC Assay Buffer to desired concentrations.
-
Compound Plating: Create a serial dilution of your test compounds in DMSO. Dispense 1 µL of each compound concentration into the wells of the 96-well plate. Include wells for "100% Activity" (DMSO only) and "Background" (DMSO only, no enzyme).
-
Enzyme Addition: Add 40 µL of diluted HDAC1 enzyme solution to the test compound and 100% activity wells. Add 40 µL of Assay Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the HDAC substrate solution to all wells to initiate the reaction. The final volume should be 50 µL.
-
Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.
-
Reaction Development: Remove the plate from the incubator and add 50 µL of HDAC Developer solution to all wells. This stops the HDAC reaction and initiates the fluorescence development.
-
Final Incubation: Incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Read the fluorescence on a plate reader at the specified wavelengths.
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful secondary assay that confirms whether a compound binds to its intended target inside intact cells.[14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[14][16]
Principle: Cells are treated with a test compound, then heated to a specific temperature that causes partial denaturation of the target protein. In the presence of a binding compound, the target protein is stabilized and remains soluble. After cell lysis and centrifugation, the amount of soluble target protein remaining is quantified, typically by Western Blot.[14][16]
Materials:
-
Cancer cell line expressing the target protein (e.g., HCT116)
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein (e.g., anti-HDAC1)
-
HRP-conjugated secondary antibody
-
Western Blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples to a pre-determined melt temperature (e.g., 52°C, must be optimized for each target) for 3 minutes. Leave one set of vehicle-treated samples at room temperature as a non-heated control.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize them. Prepare samples for SDS-PAGE by adding sample loading buffer.[16]
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[16]
-
Incubate with the primary anti-HDAC1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensity for each lane. A stronger band in the heated, compound-treated sample compared to the heated vehicle control indicates target stabilization and therefore, target engagement.
Part 3: Assessing Cellular Effects and Building the SAR Model
After confirming target engagement, the next step is to measure the downstream biological effects of the compounds and integrate all data to build a coherent SAR model.
Protocol: Cell Proliferation / Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17] It is used to determine the concentration at which a compound inhibits cell growth by 50% (GI50).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[19]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[17] Purple precipitates should become visible in the living cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[17]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value.
Protocol: Histone Acetylation Western Blot
A key pharmacodynamic marker for HDAC inhibitor activity is the accumulation of acetylated histones.[20] This Western blot directly visualizes the downstream effect of target inhibition.
Principle: Cells are treated with the benzamide compounds. Cell lysates are then subjected to Western blotting using antibodies that specifically recognize acetylated forms of histones (e.g., Acetyl-Histone H3). An increase in the acetylated histone signal indicates HDAC inhibition.
Materials:
-
Same as CETSA protocol, but the primary antibody will be specific for an acetylated histone (e.g., anti-Acetyl-Histone H3). A loading control like total Histone H3 or β-actin is crucial.[21]
Procedure:
-
Cell Treatment: Treat cells with compounds at concentrations around their GI50 values for 6-24 hours.
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform Western blotting as described in the CETSA protocol (Section 2.2, Step 7).[22][23] Use a primary antibody against Acetyl-Histone H3 and another against a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the acetyl-H3 signal to the loading control signal. Compare the normalized signal in compound-treated cells to that in vehicle-treated cells to determine the fold-increase in histone acetylation.
Building the SAR Model
Table 1: Example SAR Data for a Hypothetical Benzamide Series
| Compound ID | Cap Group (R) | HDAC1 IC50 (nM) | HCT116 CETSA Shift (°C) | HCT116 GI50 (µM) | Ac-H3 Fold Increase (at 1x GI50) |
| BZA-001 | -H | 850 | 0.5 | > 50 | 1.2 |
| BZA-002 | -OCH3 | 420 | 1.1 | 25.3 | 2.5 |
| BZA-003 | -Cl | 110 | 2.5 | 8.1 | 4.8 |
| BZA-004 | -CF3 | 35 | 3.8 | 1.2 | 9.5 |
| BZA-005 | -Phenyl | 15 | 4.5 | 0.4 | 15.2 |
From this hypothetical data, one can infer that adding electron-withdrawing and bulky, lipophilic groups to the Cap region enhances enzymatic potency, target engagement in cells, and cellular activity. This insight directly informs the next cycle of compound design.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion
The systematic exploration of structure-activity relationships is a data-driven, iterative process that is fundamental to modern drug discovery. By employing a strategic tiered assay cascade—starting with high-throughput enzymatic assays and progressing to more complex cell-based assays for target engagement and phenotypic outcomes—researchers can efficiently navigate chemical space. The protocols and framework presented here provide a robust foundation for any team working to optimize benzamide derivatives into potent and selective therapeutic agents. Each cycle of design, synthesis, testing, and analysis builds upon the last, moving ever closer to a clinical candidate.
References
-
Soto-Delgado, J., Rodríguez-Núñez, Y. A., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Soto-Delgado, J., Rodríguez-Núñez, Y. A., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Semantic Scholar. Available at: [Link]
-
Sivakumar, P. M., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry Research. Available at: [Link]
-
Wang, D. F., et al. (2008). Identification of ligand features essential for HDACs inhibitors by pharmacophore modeling. Journal of Molecular Modeling. Available at: [Link]
-
A. Sanjeev Kumar, et al. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed Research International. Available at: [Link]
-
Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Structures of benzamide scaffold as HDAC1 ligands. Available at: [Link]
-
Warnier, M., et al. (2022). Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Kirk, A., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. Available at: [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]
-
BMG LABTECH. (2012). A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1). Available at: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
-
Boyd, H. F., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]
-
BioFocus. (2011). The Design and Application of Target-Focused Compound Libraries. PMC. Available at: [Link]
-
Ekins, S., et al. (2008). Chapter 9: Compound Library Design – Principles and Applications. Wiley. Available at: [Link]
-
SARomics Biostructures. (2025). How to Choose A Library for Screening?. Available at: [Link]
-
Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Available at: [Link]
-
Zartler, E., et al. (n.d.). Fragment library design. Stanford Medicine. Available at: [Link]
-
Open Academic Journals Index. (2018). A protein isolation method for western blot to study histones with an internal control protein. Available at: [Link]
-
ResearchGate. (2008). Chapter 9. Compound Library Design – Principles and Applications. Available at: [Link]
-
Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?. Available at: [Link]
-
Infinix Bio. (2026). Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. Available at: [Link]
-
Bajorath, J. (2016). On Exploring Structure Activity Relationships. PMC. Available at: [Link]
Sources
- 1. Identification of ligand features essential for HDACs inhibitors by pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 5. infinixbio.com [infinixbio.com]
- 6. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. bmglabtech.com [bmglabtech.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. pelagobio.com [pelagobio.com]
- 15. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oaji.net [oaji.net]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
common side reactions in the synthesis of N-(pyridin-3-yl)benzamides and prevention
Status: Operational Subject: Troubleshooting, Side Reaction Analysis, and Protocol Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Core Reactivity Profile: The "Why" Behind the Failures
Successfully synthesizing N-(pyridin-3-yl)benzamides requires navigating a specific electronic conflict. Unlike simple anilines, 3-aminopyridine possesses two nitrogen centers with distinct electronic behaviors. Understanding this duality is the prerequisite for troubleshooting.
The Nucleophilicity vs. Basicity Conflict
-
Exocyclic Amine (
): This is your desired nucleophile. However, the electron-deficient pyridine ring inductively withdraws electron density, rendering this amine significantly less nucleophilic than a standard phenylamine (aniline). -
Endocyclic Ring Nitrogen (
): This site is basic ( ). While it is less nucleophilic towards bulky electrophiles, it is highly reactive towards protons and small, hard electrophiles (like acid chlorides).
The Critical Failure Mode: In acidic conditions (or as HCl is generated during the reaction), the ring nitrogen protonates first. This creates a cationic pyridinium species, which exerts a massive electron-withdrawing effect, effectively "shutting down" the nucleophilicity of the exocyclic amine.
Pathway Analysis Diagram
The following diagram illustrates the competitive pathways between the desired amidation and common side reactions.
Figure 1: Kinetic landscape of 3-aminopyridine acylation. Note that the N-acylpyridinium salt is often a "dead-end" intermediate that hydrolyzes back to starting material upon workup, mimicking a "no reaction" result.
Troubleshooting Guides & FAQs
Module A: Acid Chloride / Anhydride Method
Scenario: You are using Benzoyl Chloride (BzCl) and a base (TEA/DIPEA/Pyridine).
Q1: The reaction shows full conversion on TLC, but after aqueous workup, I only recover starting material. What happened?
-
Diagnosis: You likely formed the N-acylpyridinium salt (attack at the ring nitrogen) or the imidoyl chloride intermediate, which is hydrolytically unstable.
-
The Fix:
-
Change Base: Switch to Pyridine as the solvent or co-solvent. Pyridine acts as a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate that transfers the acyl group to the exocyclic amine) and a proton sponge.
-
Temperature: Heat the reaction to 50–60°C. The attack on the ring nitrogen is often kinetically favored but thermodynamically reversible. Heating promotes the thermodynamic product (the amide).
-
Q2: I see a new spot with M+Benzoyl mass (Bis-acylation). How do I prevent it?
-
Diagnosis: Formation of the imide (
-dibenzoyl species). This occurs when the mono-amide product is deprotonated and reacts with a second equivalent of acid chloride. -
The Fix:
-
Stoichiometry: Strictly limit Acid Chloride to 1.0–1.05 equivalents.
-
Reverse Addition: Add the Acid Chloride slowly to the amine solution at 0°C. This ensures the amine is always in excess relative to the acylating agent locally.
-
Rescue: If the imide forms, treat the crude mixture with NaOH/MeOH or Morpholine at RT for 30 mins. This selectively cleaves the second acyl group (the imide bond is more labile than the amide).
-
Module B: Coupling Agent Method (HATU/EDC)
Scenario: You are using a carboxylic acid with HATU or EDC/HOBt.
Q3: LCMS shows a peak with Mass = [Amine + 99] (for EDC) or [Amine + 279] (for HATU).
-
Diagnosis: Reagent-Amine Adducts.[1][2][3][4][5]
-
EDC: Formation of the N-acylurea (rearrangement of the O-acylisourea).
-
HATU: Formation of the Guanidinium species . This happens when the amine reacts directly with HATU before the HATU activates the acid.
-
-
The Fix:
-
Pre-activation is Mandatory: Stir the Acid + HATU + DIPEA for 15–30 minutes before adding the 3-aminopyridine. This ensures the acid is fully converted to the active ester (OAt ester) before the amine sees the coupling reagent.
-
Q4: The reaction is stalled at 50% conversion. Adding more HATU doesn't help.
-
Diagnosis: Product Inhibition or H-Bonding. The pyridine ring of the product can H-bond with the amide proton, locking it in a conformation that aggregates or coordinates to the coupling byproducts.
-
The Fix:
-
Switch solvent to NMP (N-methyl-2-pyrrolidone) or use DMF/DCM (1:1) to break up aggregates.
-
Add a catalytic amount of DMAP (10 mol%) to accelerate the acyl transfer.
-
Experimental Protocols
Protocol A: The "Gold Standard" Schotten-Baumann (Modified)
Best for simple benzamides where acid chlorides are available.
-
Dissolution: Dissolve 3-aminopyridine (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Base: Add DIPEA (1.2 equiv). Note: If the substrate is acid-sensitive, use Pyridine (2.0 equiv).
-
Addition: Cool to 0°C . Add Benzoyl Chloride (1.05 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Stir for 2 hours.
-
Check: TLC/LCMS.
-
If bis-acylation is present: Add 1M NaOH (aq) and stir vigorously for 20 mins.
-
-
Workup: Dilute with EtOAc, wash with Sat.
, then Brine. Dry over .
Protocol B: High-Fidelity HATU Coupling
Best for complex acids or parallel synthesis.
-
Pre-activation (Critical):
-
In a vial, combine Carboxylic Acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF .
-
Stir at RT for 20 minutes . The solution should turn yellow/orange.
-
-
Coupling:
-
Add 3-aminopyridine (1.0 equiv).
-
Stir at RT for 4–16 hours.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash 1: 5% LiCl (aq) (removes DMF).
-
Wash 2: Sat.
(removes unreacted acid/HOBt). -
Wash 3: Brine.
-
Purification & Isolation Data
Pyridyl benzamides are notorious for "streaking" on silica gel due to the interaction between the basic pyridine nitrogen and the acidic silanols on the silica surface.
Solvent System Optimization Table
| Method | Solvent System | Additive | Reason |
| TLC / Flash | DCM / MeOH (95:5) | 1% | Neutralizes silica acidity; prevents tailing. |
| Flash (Alt) | EtOAc / Hexane | 2% TEA | For less polar derivatives. |
| Recrystallization | EtOH / Water | None | Pyridyl benzamides often crystallize upon cooling. |
| Reverse Phase | Water / MeCN | 0.1% Formic Acid | Protonates the pyridine ( |
Decision Logic Flowchart
Use this logic gate to determine the correct corrective action during synthesis.
Figure 2: Logic gate for troubleshooting common failure modes in aminopyridine coupling.
References
-
BenchChem Technical Support. (2025).[6][7] Identifying and minimizing side reactions in benzamide synthesis. BenchChem.[6][7] Link
-
ResearchGate Community. (2021). Tips and tricks for difficult amide bond formation?Link
-
Farrell, R. P., et al. (2013).[1] An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides.[1][8] Organic Letters, 15(1), 168-171. Link
-
Survival Technologies. (2024). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.Link
-
MDPI Molecules. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene.[3]Link
Sources
- 1. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. survivaltechnologies.in [survivaltechnologies.in]
- 3. mdpi.com [mdpi.com]
- 4. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate (2013) | Robert P. Farrell | 54 Citations [scispace.com]
how to overcome incomplete reactions in benzamide synthesis
Current Status: Operational Ticket Topic: Overcoming Incomplete Reactions & Low Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview: Why Your Reaction Failed
Benzamide synthesis is often dismissed as "trivial" chemistry, yet it frequently stalls due to a misunderstanding of the competition between nucleophilicity , steric hindrance , and hydrolysis .
If your reaction is incomplete, do not simply add more reagent.[1] First, diagnose the failure mode using the logic flow below.
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing incomplete benzamide formation. Use this to select the correct module below.
Module A: The Acid Chloride Route (Schotten-Baumann)
Issue: The acid chloride is consumed, but the yield of benzamide is low.
Root Cause: Hydrolysis.[1][2][3][4] In biphasic systems (Water/DCM or Water/Ether), the rate of hydrolysis (
Technical Insight: The Interfacial Paradox
Vigorous stirring is required to increase the interfacial surface area, but excessive heat generated by the exotherm accelerates hydrolysis.
Protocol A: Optimized Schotten-Baumann
Use this for unhindered, robust substrates.
-
Preparation: Dissolve amine (1.0 equiv) in DCM (or THF for solubility). Add aqueous NaOH (10% w/v, 2.5 equiv).
-
Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice bath.
-
Controlled Addition: Dilute the benzoyl chloride (1.1–1.2 equiv) in a small volume of dry DCM. Add this solution dropwise over 20–30 minutes.
-
Why? Keeping the instantaneous concentration of acid chloride low favors the faster reaction (amidation) over the slower side reaction (hydrolysis) [2].
-
-
The "Push": After addition, remove the ice bath and stir vigorously at room temperature for 2 hours.
-
Verification: Check TLC. If acid chloride smell persists, add a catalytic amount of DMAP (1 mol%) to accelerate the reaction [3].
Module B: The "Stalled" Coupling (Steric Hindrance)
Issue: Starting materials remain unreacted despite using standard coupling agents (EDC/HOBt or HATU). Root Cause: Steric bulk prevents the amine from attacking the activated ester. Standard O-acylisourea intermediates (from EDC) or OBt esters rearrange to unreactive N-acylureas before the amine can attack.
The Solution: T3P (Propylphosphonic Anhydride)
For sterically demanding benzamides (e.g., ortho-substituted benzoic acids or anilines), T3P is superior to HATU. It forms a highly reactive mixed anhydride but does not suffer from the explosive hazards of traditional anhydrides. It also shows significantly lower epimerization rates [4, 5].
Comparative Analysis of Coupling Agents
| Feature | HATU / HBTU | EDC / HOBt | T3P (Propylphosphonic Anhydride) |
| Steric Tolerance | Moderate | Low | High |
| Byproducts | Tetramethylurea (Hard to remove) | Urea (Water soluble-ish) | Water Soluble (Phosphonates) |
| Epimerization | High risk with base | Moderate | Very Low |
| Reaction Rate | Fast (often stalls if hindered) | Slow | Tunable (Heat stable) |
Mechanism of Action: T3P Activation
Figure 2: T3P activates the acid into a mixed anhydride, driving the reaction forward even with weak nucleophiles.
Protocol B: The T3P "Rescue" Method
Use this when HATU/EDC fails.
-
Charge: To a dry flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Solvent: Add EtOAc or 2-MeTHF.
-
Note: T3P works exceptionally well in EtOAc, which simplifies workup (no DMF removal needed) [6].
-
-
Activation: Add T3P (50% w/w solution in EtOAc/DMF, 1.5–2.0 equiv) dropwise.
-
Energy Input:
-
Standard: Stir at RT for 12 hours.
-
Difficult: Heat to 60–80 °C . T3P is thermally stable, unlike HATU which can degrade at high temperatures [7].
-
-
Workup: Wash organic layer with water, 1M HCl (to remove pyridine), and saturated NaHCO3. The phosphorus byproducts wash away into the aqueous layer.[5]
Module C: Electronic Mismatches (Unreactive Anilines)
Issue: The amine is electron-deficient (e.g., nitro-aniline, chloro-aniline) and acts as a poor nucleophile. Solution: Nucleophilic Catalysis (DMAP).
While HATU activates the acid, it does not make the amine more nucleophilic. Adding DMAP (4-Dimethylaminopyridine) creates a synergistic effect.[6] DMAP attacks the activated acyl species to form a highly electrophilic N-acylpyridinium ion , which is much more reactive toward the sluggish amine than the standard active ester [3, 8].
Critical Warning: If your substrate is chiral, DMAP can cause racemization. Use T3P (Module B) for chiral substrates.
Frequently Asked Questions (FAQ)
Q: My product is an oil but should be a solid. How do I fix this? A: Benzamides often "oil out" due to trace impurities (like unreacted benzoyl chloride or solvent).
-
Trituration: Dissolve the oil in a minimum amount of Et2O or EtOAc, then slowly add Hexanes/Pentane while scratching the flask walls to induce nucleation.
-
High-Vac: Keep the oil under high vacuum (< 1 mbar) for 12+ hours to remove trapped solvent that lowers the melting point.
Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the N-acylurea byproduct (if using EDC/DCC) or a dimer .
-
Diagnosis: If using EDC, the byproduct is often less polar than the product.
-
Fix: Switch to T3P or the Acid Chloride method to avoid urea formation entirely.
Q: Can I use water in the solvent system? A: Only for Schotten-Baumann (Acid Chloride) reactions. For HATU/EDC/T3P couplings, water poisons the active ester. Ensure solvents are anhydrous (DMF, DCM, EtOAc) for coupling agent workflows.
References
-
BenchChem. (2025).[1][2][3][7] Identifying and minimizing side reactions in benzamide synthesis. Retrieved from 1
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.[1][8][9] Retrieved from 10
-
NBInno. (2025). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling. Retrieved from 6
-
Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters.[11] Retrieved from 11
-
JPT Peptide Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques (T3P). Retrieved from 12
-
Curia. (2024).[5] Understanding T3P® from start to finish. Retrieved from 5
-
ChemPros Community. (2021). Tips and tricks for difficult amide bond formation. Retrieved from 13
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines using EDC and DMAP. Retrieved from 14
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. jpt.com [jpt.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the nucleophilicity of chloro-substituted anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for experiments involving chloro-substituted anilines. The inherent electronic properties of these compounds often lead to challenges in achieving desired reactivity. This center will equip you with the knowledge and protocols to enhance their nucleophilicity and ensure successful synthetic outcomes.
Understanding the Core Challenge: The Deactivated Nucleophile
Chloro-substituted anilines are notoriously weak nucleophiles. This diminished reactivity is a direct consequence of the electronic properties of the chlorine substituent on the aromatic ring. To effectively troubleshoot reactions, it is crucial to understand the underlying chemical principles.
The chlorine atom exerts two primary electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine pulls electron density away from the benzene ring through the sigma bond network. This inductive withdrawal reduces the electron density on the entire ring, including the nitrogen atom of the amino group.[1][2]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect is significantly stronger and dominates the resonance effect.
The net result is a significant decrease in the availability of the nitrogen's lone pair of electrons for donation to an electrophile, thereby reducing the aniline's basicity and nucleophilicity compared to unsubstituted aniline.[1][2][3]
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My N-arylation (e.g., Buchwald-Hartwig) or N-alkylation reaction with a chloro-aniline is not starting or is extremely sluggish. What's wrong?
Answer: This is the most common issue and almost always traces back to the inherently low nucleophilicity of the starting material. When a reaction fails to initiate, consider these primary factors:
-
Insufficient Catalyst Activity: The energy barrier for the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent steps in the catalytic cycle are high when dealing with a deactivated nucleophile. Your catalyst system may not be active enough.
-
Incorrect Base Selection: The base in many cross-coupling reactions, like the Buchwald-Hartwig amination, plays a critical role in the catalytic cycle, but it does not directly increase the aniline's nucleophilicity. Using a base that is too weak or sterically hindered can stall the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[4]
-
Low Reaction Temperature: Many coupling reactions involving deactivated anilines require elevated temperatures (often 80-140 °C) to overcome the activation energy.[4][5]
Solution Pathway:
-
Re-evaluate the Catalyst System: For Buchwald-Hartwig reactions, switch to a more active, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are specifically designed to facilitate reactions with challenging substrates like aryl chlorides and deactivated anilines.
-
Optimize the Base: Ensure you are using a sufficiently strong, non-nucleophilic base. NaOtBu is a common and effective choice.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, carefully monitoring for product formation versus decomposition by TLC or LC-MS.
Question 2: I'm seeing product formation, but the yield is low, and I have significant amounts of side products like hydrodehalogenation of my electrophile. How can I improve selectivity?
Answer: Side product formation often indicates that an undesired reaction pathway is competing with your desired N-coupling reaction.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling. It can be promoted by certain catalysts or reaction conditions.
-
Homocoupling: The starting materials couple with themselves, which can be promoted by high temperatures or specific catalysts.[4]
-
Formation of Triarylamines: The desired diarylamine product can act as a nucleophile itself and react further with the aryl halide.[4]
Troubleshooting Steps:
-
Screen Ligands: The choice of phosphine ligand is critical. Some ligands are more prone to promoting side reactions. Screening a panel of ligands (e.g., BINAP, DPPF, XANTPHOS) can help identify one that favors the desired C-N bond formation.[6]
-
Control Stoichiometry: To prevent the formation of triarylamine impurities, use a slight excess (1.1-1.5 equivalents) of the chloro-aniline relative to the aryl halide electrophile.[4]
-
Lower the Temperature: While high temperatures can be necessary, they can also accelerate side reactions. Once you find a catalyst system that shows activity, try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Monitor Closely: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the limiting reagent and stop the reaction once it is complete to prevent the accumulation of over-arylated byproducts.[4]
Question 3: My chloro-aniline seems completely unreactive. Are there ways to chemically modify it to increase its reactivity?
Answer: Yes. When optimizing reaction conditions is insufficient, a "protect and modify" strategy can be highly effective. The goal is to temporarily convert the amino group into a functionality that is less deactivating.
-
Acetylation: Converting the amino group (-NH₂) into an amide (-NHAc) can modulate its electronic properties. While the amide is still an ortho, para-director, the lone pair on the nitrogen is also in resonance with the carbonyl group, making it less available to the aromatic ring.[1] This strategy is often used to control reactivity in electrophilic aromatic substitution, but the underlying principle of altering the nitrogen's electronic environment is relevant. A more direct approach for enhancing nucleophilicity involves N-silylation.
-
N-Silylation: Converting the N-H bond to an N-SiMe₃ bond can sometimes increase reactivity in specific coupling protocols.
A more common and direct strategy is to choose a different synthetic route altogether if the nucleophilicity is too low for a desired reaction. For example, instead of using the chloro-aniline as a nucleophile, it could be diazotized and used in a Sandmeyer-type reaction, or it could be used as the electrophile in a Buchwald-Hartwig reaction if the coupling partner is a more reactive amine.
Frequently Asked Questions (FAQs)
Q: How does the position of the chloro-substituent (ortho, meta, para) affect nucleophilicity?
A: The position significantly matters due to the interplay of inductive and resonance effects.
-
Ortho and Para Positions: A chloro-substituent at these positions has the strongest deactivating effect on the amino group. The electron-withdrawing inductive effect is potent, and these positions are directly involved in the resonance delocalization of the nitrogen's lone pair, further reducing its availability.[2] Steric hindrance from an ortho-substituent can also physically block the nitrogen atom, further impeding its ability to act as a nucleophile.[7][8][9]
-
Meta Position: A chloro-substituent in the meta position deactivates the aniline primarily through the inductive effect. Since the meta position is not directly involved in the resonance delocalization of the amino group's lone pair, the deactivating effect is generally less pronounced than at the ortho or para positions.
Q: What is the ideal solvent for reactions with chloro-anilines?
A: The choice of solvent is critical and depends on the reaction mechanism.
-
For SN2-type reactions (e.g., N-alkylation): Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can dissolve the reagents but do not form strong hydrogen bonds with the aniline nucleophile. This leaves the nitrogen lone pair more "naked" and available for reaction.[10][11]
-
For Pd-catalyzed cross-coupling reactions: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are most common.[12] These solvents are compatible with the catalyst system and facilitate the reaction without interfering with the catalytic cycle.
-
Polar protic solvents (e.g., water, ethanol): These should generally be avoided as the primary solvent. They can solvate the nitrogen lone pair through hydrogen bonding, stabilizing it and making it less nucleophilic.[11][13]
Q: Can I use a stronger base to deprotonate the aniline and make it a more potent nucleophile?
A: While this is a common strategy for alcohols (to make alkoxides), it is generally not effective for anilines in this context. Deprotonating an aniline requires a very strong base (like an organolithium reagent), and the resulting anilide anion is often unstable or can lead to undesired side reactions. In the context of the most common and powerful methods, such as the Buchwald-Hartwig amination, the base's role is not to deprotonate the aniline starting material but to facilitate the deprotonation of the N-H bond within the palladium complex intermediate, which is a crucial step in regenerating the active catalyst.[14]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-Aniline
This protocol provides a robust starting point for the N-arylation of a deactivated chloro-aniline with an aryl bromide.
Materials:
-
Chloro-substituted aniline (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, BrettPhos, and NaOtBu.
-
Reagent Addition: Add the chloro-substituted aniline and the aryl bromide to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (typical concentration is 0.1-0.2 M with respect to the aryl bromide).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6][12]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Reductive Amination for N-Alkylation
This method is an excellent alternative for synthesizing N-alkylated chloro-anilines from aldehydes or ketones.
Materials:
-
Chloro-substituted aniline (1.0 equiv.)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the chloro-substituted aniline and the aldehyde/ketone in the anhydrous solvent. If the reaction is slow, add a catalytic amount of acetic acid (1-5 mol%).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride to the mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[5]
Caption: Simplified pathway for reductive amination.
Data Summary: Catalyst & Ligand Selection
Choosing the right catalyst system is paramount. The following table provides a qualitative guide for selecting ligands for Buchwald-Hartwig amination involving chloro-anilines.
| Ligand Family | Key Features | Best For... |
| Biarylphosphines (e.g., XPhos, BrettPhos) | Highly electron-rich and sterically bulky.[15] | The most challenging substrates, including deactivated anilines and aryl chlorides. Often the first choice for difficult couplings. |
| Chelating Diphosphines (e.g., BINAP, DPPF) | Form stable complexes with palladium.[6] | Aryl bromides and iodides. May be less effective for highly deactivated systems compared to modern biarylphosphines. |
| Josiphos Ligands | Ferrocene-based, chiral ligands. | Often used in asymmetric catalysis but can be effective in standard cross-coupling as well. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, form very stable Pd complexes.[16] | Can be highly active and stable, offering an alternative to phosphine ligands, especially for sterically demanding couplings.[15] |
References
-
Electron withdrawing group on aniline makes it less/more basic. (Allen Institute) [Link]
-
Reactions of Aniline. (Chemistry Steps) [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (Allen Institute) [Link]
-
Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (PMC) [Link]
-
Basicity of Arylamines. (Chemistry LibreTexts) [Link]
-
Effect of Substituents on the Basicity of Anilines. (YouTube) [Link]
-
Nucleophilicity Trends of Amines. (Master Organic Chemistry) [Link]
-
Electrophilic Substitution Reaction of Anilines. (BYJU'S) [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? (Quora) [Link]
-
Electrophilic Substitution of Anilines - Explanation and FAQs. (Testbook) [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. (AFIT) [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. (Journal of the Chemical Society, Perkin Transactions 2) [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? (Quora) [Link]
-
Solvent Effects in Nucleophilic Substitution. (Chemistry LibreTexts) [Link]
-
Study of Aromatic Nucleophilic Substitution with Amines in Room-Temperature Ionic Liquids. (The Journal of Organic Chemistry) [Link]
-
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (Organic & Biomolecular Chemistry) [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (Der Pharma Chemica) [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. (Organic Chemistry Portal) [Link]
-
Buchwald-Hartwig Coupling. (Organic Synthesis) [Link]
-
Consequence of one-electron oxidation and one-electron reduction for aniline. (PMC) [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol. (ResearchGate) [Link]
-
Ch 8 : Nucleophilc Substitution answers. (University of Calgary) [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (Organic Letters) [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. (The Journal of Organic Chemistry) [Link]
- Synthetic Methods for Primary Anilines. (Books)
-
Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. (ResearchGate) [Link]
-
Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. (Journal of the Chemical Society, Perkin Transactions 2) [Link]
-
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (ResearchGate) [Link]
-
How To: Troubleshoot a Reaction. (University of Rochester) [Link]
-
Buchwald-Hartwig Amination. (Chemistry LibreTexts) [Link]
-
Nucleophilic Aromatic Substitution. (Nptel) [Link]
-
Is my synthesis of p-chloroaniline from benzene correct? (Reddit) [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (Frontiers) [Link]
-
Nucleophilic Aromatic Substitution. (Chemistry LibreTexts) [Link]
-
The Chlorination of Reactive Anilines. (Scribd) [Link]
-
Nucleophilicities of para-substituted aniline radical cations in acetonitrile. (ResearchGate) [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
Validation & Comparative
comparing the efficacy of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide with other kinase inhibitors
This guide provides an in-depth technical comparison of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide (referred to herein as ACP-Benzamide ) against established kinase inhibitors.
Based on its chemical scaffold—a benzamide core substituted with an amino-chlorophenyl moiety and linked to a pyridine ring—this compound exhibits the structural pharmacophore characteristic of Rho-associated protein kinase (ROCK) inhibitors and certain Class I HDAC inhibitors (though the latter usually require a zinc-binding motif). This guide analyzes its efficacy primarily as a kinase inhibitor targeting the ATP-binding pocket, comparing it to gold standards like Y-27632 and Fasudil .
Executive Summary & Pharmacophore Analysis
3-amino-4-chloro-N-(pyridin-3-yl)benzamide represents a synthetic small-molecule scaffold designed to target the ATP-binding cleft of serine/threonine kinases. Its structural logic suggests a dual-binding mode:
-
Hinge Region Binder: The pyridin-3-yl moiety acts as the hydrogen bond acceptor/donor system interacting with the kinase hinge region (mimicking the adenine ring of ATP).
-
Hydrophobic Pocket Occupancy: The 3-amino-4-chlorophenyl group extends into the hydrophobic back pocket, providing selectivity and potency via halogen bonding and van der Waals interactions.
Structural Comparison Table
| Feature | ACP-Benzamide (Target) | Y-27632 (Standard) | Fasudil (Clinical) | Entinostat (Specificity Control) |
| Core Scaffold | Benzamide-Pyridine | Pyridine-Cyclohexane | Isoquinoline-Sulfonamide | Benzamide-Pyridine |
| Hinge Binder | Pyridine-3-yl | Pyridine-4-yl | Isoquinoline | Pyridine-3-yl |
| Primary Target | ROCK1/2 (Predicted) | ROCK1/2, PRK2 | ROCK, PKA | HDAC 1/3 (Non-Kinase) |
| MW ( g/mol ) | ~247.68 | 247.34 | 291.37 | 376.41 |
| Key Advantage | High Ligand Efficiency (LE) due to low MW; Potential for reduced steric clash. | Validated potency; High solubility. | Clinical safety profile. | High selectivity (Deacetylase). |
Efficacy Analysis: ACP-Benzamide vs. Competitors
To objectively evaluate ACP-Benzamide, researchers must benchmark its IC50 and off-target profile against the established leaders.
A. Potency (IC50) Benchmarking
In biochemical assays (e.g., ADP-Glo or Lance Ultra), ACP-Benzamide is expected to compete with ATP. The 3-amino group on the benzene ring is a critical auxochrome, likely functioning as a hydrogen bond donor to conserved residues (e.g., Asp/Glu) in the catalytic loop.
-
vs. Y-27632: Y-27632 typically exhibits an IC50 of ~140 nM against ROCK1. ACP-Benzamide's "3-amino-4-chloro" substitution pattern is electronically distinct. The chlorine atom (electron-withdrawing) at the para position relative to the amide can increase the acidity of the amide proton, potentially strengthening the hydrogen bond with the kinase backbone.
-
vs. Fasudil: Fasudil is less potent (IC50 ~330 nM) but highly bioavailable. ACP-Benzamide's lipophilicity (cLogP) is likely higher than Fasudil's, suggesting better membrane permeability but potentially lower aqueous solubility.
B. Selectivity Profile (The "Kinase Map")
A critical risk for pyridine-based inhibitors is off-target inhibition of PKA (Protein Kinase A) and PKC .
-
Hypothesis: The "3-amino" substitution provides a "selectivity hook." Many broad-spectrum inhibitors lack this specific donor, leading to promiscuity. ACP-Benzamide's specific geometry may clash with the gatekeeper residue of PKA, thereby improving selectivity for ROCK or specific tyrosine kinases compared to bare pyridine scaffolds.
Experimental Protocols
Protocol A: Biochemical IC50 Determination (ADP-Glo Assay)
Objective: Quantify the potency of ACP-Benzamide against recombinant ROCK1/2 compared to Y-27632.
Reagents:
-
Recombinant Kinase (ROCK1, 5 nM final).
-
Substrate: S6 Peptide or Myelin Basic Protein (MBP).
-
ATP (at
apparent, typically 10 µM). -
ACP-Benzamide (dissolved in DMSO).
Workflow:
-
Preparation: Prepare a 10-point serial dilution of ACP-Benzamide (Start: 10 µM, Dilution Factor: 3).
-
Incubation: Mix Kinase + Substrate + Inhibitor in 384-well plate. Incubate for 15 min at RT (allows "pre-equilibrium").
-
Reaction: Add ATP to initiate. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo Reagent (40 min)
Add Kinase Detection Reagent (30 min). -
Read: Measure Luminescence (RLU).
-
Analysis: Fit data to the 4-parameter logistic equation:
Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Verify ACP-Benzamide enters the cell and physically binds the target kinase in a complex cellular environment.
-
Treatment: Treat cells (e.g., HeLa or HUVEC) with ACP-Benzamide (1 µM) or DMSO for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat at a gradient (
to ) for 3 minutes. -
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
-
Detection: Analyze supernatant via Western Blot using anti-ROCK1/2 antibodies.
-
Result: A shift in the aggregation temperature (
) in the treated sample vs. DMSO confirms binding.
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism of ACP-Benzamide within the Rho/ROCK signaling cascade, highlighting its intervention point compared to upstream regulators.
Caption: ACP-Benzamide acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of MYPT1 and MLC, thereby reducing actomyosin contractility.
References
-
Liao, J. et al. (2007). "Rho-Kinase Inhibitor Y-27632 Alters Cell Shape and RhoA/ROCK Pathway Signaling." Journal of Cardiovascular Pharmacology.
-
Feng, Y. et al. (2015). "Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzamides as potent and selective Rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
BindingDB Entry. "Kinase Inhibitor SAR Data for Benzamide Scaffolds." BindingDB.
-
Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.
A Comparative Analysis of the Cytotoxic Effects of Benzamide Derivatives: A Guide for Researchers
The benzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of three distinct classes of benzamide derivatives, categorized by their primary mechanisms of action: tubulin polymerization inhibitors, histone deacetylase (HDAC) inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors. By delving into their differential cytotoxic profiles, underlying signaling pathways, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of next-generation cancer therapeutics.
N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
A significant class of benzamide derivatives exerts its cytotoxic effects by disrupting microtubule dynamics, a cornerstone of cell division. These compounds, particularly N-benzylbenzamide derivatives, have demonstrated potent anti-proliferative activities by inhibiting tubulin polymerization.[1][2]
Comparative Cytotoxicity
The cytotoxic potential of N-benzylbenzamide derivatives is underscored by their low nanomolar to micromolar IC50 values across a range of cancer cell lines. For instance, compound 20b , a novel N-benzylbenzamide derivative, has shown remarkable potency with IC50 values ranging from 12 to 27 nM.[1][2][3] Another example, Compound V , a derivative of N-methyl-2-(phenylamino)benzamide, exhibited an IC50 of 1.5 µM in MCF-7 breast cancer cells.[4][5] The table below summarizes the cytotoxic activities of selected N-benzylbenzamide derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 20b | Various | 0.012 - 0.027 | [1][2][3] |
| Compound V | MCF-7 (Breast) | 1.5 | [4][5] |
| Compound 5b | MDA-MB-231 (Breast) | 39.6 | [6] |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast) | 482 | [7] |
Mechanism of Action and Signaling Pathway
N-benzylbenzamide derivatives typically bind to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of events, including the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[2][8]
Caption: Mechanism of N-benzylbenzamide derivatives as tubulin inhibitors.
Entinostat (MS-275): A Benzamide-Based HDAC Inhibitor
Entinostat (MS-275) is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[9][10][11][12][13][14] Its cytotoxic effects stem from its ability to modulate the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes.
Comparative Cytotoxicity
Entinostat has demonstrated potent anti-proliferative activity against a variety of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[14][15][16][17] The cytotoxic efficacy of Entinostat is cell-line dependent, as shown in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Entinostat (MS-275) | A2780 (Ovarian) | 0.0415 | [14][15] |
| Entinostat (MS-275) | Calu-3 (Lung) | >10 | [14][15] |
| Entinostat (MS-275) | HL-60 (Leukemia) | 0.15 | [14][15] |
| Entinostat (MS-275) | K562 (Leukemia) | 0.25 | [14][15] |
| Entinostat (MS-275) | HT-29 (Colon) | 4.71 | [14][15] |
| Entinostat (MS-275) | HD-LM2 (Hodgkin Lymphoma) | ~0.5 | [16][18] |
| Entinostat (MS-275) | L-428 (Hodgkin Lymphoma) | ~0.5 | [16][18] |
Mechanism of Action and Signaling Pathway
HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC3, Entinostat promotes histone hyperacetylation, which results in a more relaxed chromatin state.[10][19] This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21WAF1/CIP1.[11][12] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis.[10][11]
Caption: Mechanism of Entinostat as an HDAC inhibitor.
Olaparib: A Benzamide-Based PARP Inhibitor
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are critical for the repair of single-strand DNA breaks (SSBs).[20][21] Its cytotoxic efficacy is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, a concept known as synthetic lethality.[20]
Comparative Cytotoxicity
Olaparib's cytotoxicity is significantly enhanced in cancer cells harboring mutations in BRCA1 or BRCA2 genes, which are key components of the HR pathway.[22][23] In BRCA-proficient cells, the IC50 values for Olaparib are generally higher.[7][22]
| Compound | Cancer Cell Line | BRCA Status | IC50 (µM) | Reference(s) |
| Olaparib | MDA-MB-436 (Breast) | BRCA1 mutant | ~10-13 | [12][24] |
| Olaparib | HCC-1937 (Breast) | BRCA1 mutant | ~96 | [12][24] |
| Olaparib | UWB1.289 (Ovarian) | BRCA1 mutant | 0.690 | [7][25] |
| Olaparib | UWB1.289+BRCA1 (Ovarian) | BRCA1 proficient | 3.558 | [7] |
| Olaparib | PEO1 (Ovarian) | BRCA2 mutant | ~1.6 | [25][26] |
| Olaparib | PEO4 (Ovarian) | BRCA2 proficient | Higher than PEO1 | [26] |
| Olaparib | HCT116 (Colorectal) | Not specified | 2.799 | [27] |
| Olaparib | SW480 (Colorectal) | Not specified | 12.42 | [27] |
Mechanism of Action and Signaling Pathway
In normal cells, SSBs are efficiently repaired by the PARP-mediated base excision repair (BER) pathway. If these breaks are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication, which are then repaired by the high-fidelity HR pathway.[28] Olaparib inhibits PARP, leading to an accumulation of SSBs that convert to DSBs.[20][28] In cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is termed synthetic lethality.[20]
Caption: Mechanism of Olaparib via synthetic lethality in HR-deficient cells.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of the cytotoxic effects of benzamide derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[27][29][30][31][32]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Benzamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[31]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[31]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][33][34][35]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells using the benzamide derivative for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.[33]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[34]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[33]
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][9][36][37]
-
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[37]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[36]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[36][37]
-
PI Staining: Add 400 µL of PI solution and mix well. Incubate for 5-10 minutes at room temperature.[36][37]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[9]
-
Conclusion
The comparative analysis presented in this guide highlights the diverse yet potent cytotoxic effects of benzamide derivatives. By targeting fundamental cellular processes such as microtubule dynamics, epigenetic regulation, and DNA repair, these compounds offer promising avenues for the development of novel cancer therapies. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further investigation into the structure-activity relationships and the development of more selective and potent benzamide derivatives will undoubtedly contribute to the future of precision medicine in cancer treatment.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Entinostat? Synapse. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Flow cytometry and cell sorting facility, Department of Pharmacological Sciences, University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) IC50 values for olaparib in three colorectal cancer cell lines. The... [Image]. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Olaparib? Synapse. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
van der Woude, L. L., van der Zee, A. G. J., & de Jong, S. (2016). Olaparib. British journal of clinical pharmacology, 82(3), 885-887. [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
-
Oreate. (2026, January 7). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Retrieved from [Link]
-
Morine, Y., et al. (2010). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Molecular Cancer Therapeutics, 9(10), 2878-2889. [Link]
-
Massive Bio. (2026, January 6). Olaparib. Retrieved from [Link]
-
BPS Bioscience. (n.d.). MS-275 (Entinostat) HDAC1, HDAC3. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Thomas, R. P., et al. (2015). Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy. Anticancer Research, 35(2), 579-588. [Link]
-
Buglio, D., et al. (2011). The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. Blood, 117(12), 3280-3289. [Link]
-
Peyer, L., et al. (2023). Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. Cancers, 15(15), 3849. [Link]
-
O'Sullivan, C. C., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 144(2), 263-273. [Link]
-
D'Andrea, A. D., et al. (2020). Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells. Diagnostics, 10(3), 121. [Link]
-
Li, W., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
-
Atag, Y. Y., & Korkmaz, S. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences, 24(14), 11603. [Link]
-
Wessolly, M., et al. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. Cancers, 15(7), 2050. [Link]
-
Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 868. [Link]
-
ResearchGate. (2025, November 16). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. [Link]
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... [Image]. Retrieved from [Link]
-
Kumar, N. S., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 12(3), 1145-1149. [Link]
-
ResearchGate. (2025, August 7). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. [Link]
-
ResearchGate. (n.d.). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]
-
Lin, X., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16434-16453. [Link]
Sources
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities PMID: 33676300 | MCE [medchemexpress.cn]
- 4. protocols.io [protocols.io]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 11. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy | Anticancer Research [ar.iiarjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. massivebio.com [massivebio.com]
- 21. Olaparib - NCI [dctd.cancer.gov]
- 22. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. clyte.tech [clyte.tech]
- 28. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. atcc.org [atcc.org]
- 32. texaschildrens.org [texaschildrens.org]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bosterbio.com [bosterbio.com]
- 35. bio-protocol.org [bio-protocol.org]
- 36. ucl.ac.uk [ucl.ac.uk]
- 37. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comprehensive Guide to Target Identification and Selectivity Profiling: A Case Study of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide
This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using 3-amino-4-chloro-N-(pyridin-3-yl)benzamide as a case study. For drug development professionals, moving from a promising chemical structure to a validated therapeutic candidate requires a rigorous understanding of its molecular interactions. This document outlines the critical experimental workflows and data interpretation strategies necessary to identify a compound's primary target and characterize its selectivity profile, ensuring a solid foundation for further preclinical and clinical development.
The benzamide scaffold, a core feature of our subject compound, is prevalent in a multitude of clinically approved drugs, including a significant number of protein kinase inhibitors.[1][2] This structural motif suggests a high probability of interaction with the ATP-binding pocket of kinases. However, without empirical data, this remains a hypothesis. The following sections will detail a multi-pronged approach to move from structural hypothesis to validated target engagement and selectivity assessment.
Chapter 1: The Foundation of Selectivity Assessment
Selectivity is a cornerstone of modern drug development, particularly in the realm of kinase inhibitors.[3][4] The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[5] A non-selective compound can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic effect.[6] Therefore, the primary goal is to empirically determine the full spectrum of a compound's interactions.
The journey begins with a large-scale screening effort to identify potential targets. This is followed by more focused cellular assays to confirm target engagement in a physiologically relevant context. This guide will detail three industry-standard methodologies:
-
Biochemical Kinome Profiling: To broadly survey potential kinase targets.
-
Cellular Thermal Shift Assay (CETSA®): To confirm direct target binding in intact cells.
-
Activity-Based Kinome Profiling (KiNativ™): To assess target engagement with native kinases in complex biological samples.
Chapter 2: Experimental Workflows for Determining Selectivity
This chapter provides detailed protocols for the key experimental assays. The choice of these methods is deliberate: they offer complementary information, moving from broad, in vitro screening to targeted, in-cell validation.
Biochemical Kinase Profiling (Kinome Scanning)
The most direct way to assess selectivity is to test the compound against a large panel of purified kinases.[7] This provides a global view of the compound's inhibitory activity across the kinome. Companies like Eurofins Discovery (KINOMEscan®) and Pharmaron offer such services, which typically utilize competition binding assays or enzymatic activity assays.[8][9]
In this assay, an immobilized kinase is incubated with the test compound and a known, tagged ligand that binds to the active site. The amount of tagged ligand that binds to the kinase is inversely proportional to the test compound's affinity for the kinase. This method is powerful because it measures direct binding, independent of enzymatic activity.
Caption: Workflow for a competition-based kinome profiling assay.
-
Compound Preparation: Solubilize 3-amino-4-chloro-N-(pyridin-3-yl)benzamide in 100% DMSO to create a 100 mM stock solution. Prepare a working solution at a concentration appropriate for the assay (e.g., 100 µM).
-
Assay Plate Preparation: Utilize a multi-well plate where each well contains a different purified and immobilized human kinase.
-
Incubation: Add the test compound (e.g., to a final concentration of 1 µM) and a tagged reference ligand to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound compound and reference ligand.
-
Detection: Quantify the amount of tagged reference ligand remaining in each well using an appropriate detection method (e.g., qPCR for a DNA-tagged ligand).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A lower signal for the tagged ligand indicates stronger binding of the test compound.
Cellular Thermal Shift Assay (CETSA®)
While kinome scanning is excellent for identifying potential targets, it doesn't confirm that the compound can engage its target in the complex environment of a living cell. CETSA® is a powerful biophysical method that directly measures drug-target interaction in intact cells.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[10]
-
Cell Culture: Grow a relevant cell line (e.g., one known to express the hypothesized Target X) in appropriate media.
-
Compound Treatment: Treat cells with either 3-amino-4-chloro-N-(pyridin-3-yl)benzamide (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.
-
Heat Challenge: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments).[10]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the intracellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins, leaving the soluble, stable proteins in the supernatant.
-
Western Blot Analysis: Carefully collect the supernatant. Normalize the protein concentration for all samples. Analyze the amount of soluble Target X at each temperature point by Western blotting using a specific antibody.
-
Data Interpretation: Quantify the band intensities. Plot the percentage of soluble Target X as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control confirms target engagement.[13]
Activity-Based Kinome Profiling (KiNativ™)
This chemoproteomic platform provides an alternative, powerful method to assess inhibitor potency and selectivity against kinases in their native state within a cell lysate.[6][14] It uses ATP-acyl phosphate probes that covalently label the active site of kinases.[15] Pre-incubation with an inhibitor prevents this labeling in a concentration-dependent manner.
Caption: Workflow for KiNativ™ activity-based kinome profiling.[15]
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Inhibitor Treatment: Aliquot the lysate and treat with a range of concentrations of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide or a DMSO control.
-
Probe Labeling: Add a desthiobiotinylated ATP acyl-phosphate probe to each sample. This probe will covalently bind to the conserved lysine in the active site of accessible kinases.[14]
-
Digestion: Digest the proteome into peptides using trypsin.
-
Enrichment: Use streptavidin affinity chromatography to enrich for the probe-labeled peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides from each kinase.
-
Data Analysis: The signal for each kinase-derived peptide will decrease as the inhibitor concentration increases. This data is used to generate dose-response curves and calculate IC50 values for hundreds of kinases simultaneously.[6]
Chapter 3: Data Analysis and Comparative Assessment
Raw data from these assays must be processed and visualized to allow for clear interpretation and comparison. For this guide, we will use illustrative data to demonstrate how to assess the selectivity of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide against a hypothetical well-characterized, but moderately selective, kinase inhibitor, "Compound Y".
Let us assume the initial kinome scan at 1 µM revealed that both compounds significantly inhibit three kinases: Kinase A, Kinase B, and Kinase C. Follow-up dose-response experiments were performed to determine the IC50 values.
Quantitative Selectivity Data
The IC50 (half-maximal inhibitory concentration) is a standard measure of a compound's potency. A lower IC50 value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 3-amino-4-chloro-N-(pyridin-3-yl)benzamide (IC50 nM) | Compound Y (IC50 nM) |
| Kinase A (Primary Target) | 15 | 50 |
| Kinase B | 850 | 150 |
| Kinase C | >10,000 | 2,500 |
| Kinase D | >10,000 | >10,000 |
| Kinase E | >10,000 | 8,000 |
This is illustrative data generated for the purpose of this guide.
Interpreting the Data
-
Primary Target Identification: Both compounds inhibit Kinase A most potently, suggesting it is a primary target. 3-amino-4-chloro-N-(pyridin-3-yl)benzamide is more potent against Kinase A (15 nM) than Compound Y (50 nM).
-
Selectivity Assessment:
-
3-amino-4-chloro-N-(pyridin-3-yl)benzamide shows high selectivity. The IC50 for its primary target (Kinase A) is over 50-fold lower than for its strongest off-target (Kinase B). There is no significant activity against other kinases tested.
-
Compound Y is less selective. It inhibits Kinase B with only a 3-fold difference in potency compared to Kinase A. This "polypharmacology" could lead to off-target effects.[3]
-
Visualizing Selectivity
Selectivity data is often visualized using a dendrogram of the human kinome. Hits are represented by circles, with the size of the circle indicating the binding affinity. While we cannot generate a dynamic image here, a highly selective compound like our case study molecule would show one large circle on its primary target with very few, if any, other circles. A less selective compound would show multiple circles of varying sizes across different branches of the kinome tree.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for identifying the primary target and assessing the selectivity of a novel compound, using 3-amino-4-chloro-N-(pyridin-3-yl)benzamide as a case study.
-
Biochemical profiling cast a wide net, identifying Kinase A as the most likely primary target with a potent IC50 of 15 nM.
-
The comparative data demonstrated its superior selectivity over the hypothetical alternative, Compound Y.
-
The next crucial steps would be to validate this finding in a cellular context using CETSA® to confirm target engagement with Kinase A inside living cells, and KiNativ™ to confirm its potency against the native kinase in a complex proteome.
By integrating these biochemical, biophysical, and chemoproteomic approaches, researchers can build a comprehensive and robust selectivity profile. This foundational knowledge is indispensable for making informed decisions in the drug discovery pipeline, minimizing the risk of late-stage failures due to unforeseen off-target activities and maximizing the potential for developing a safe and effective therapeutic agent.
References
-
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Target validation in drug discovery. Nature chemical biology, 11(8), 555-559. Available at: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951. Available at: [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 24, 2026, from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 24, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 24, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 24, 2026, from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(12), 1537-1549. Available at: [Link]
-
Ferguson, F. M., & Gray, N. S. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell Cycle, 11(16), 3042-3050. Available at: [Link]
-
Patricelli, M. P., et al. (2011). KiNativ™: a platform for kinase inhibitor drug discovery. Current opinion in chemical biology, 15(4), 509-516. Available at: [Link]
-
Henderson, M. J., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific reports, 8(1), 1-10. Available at: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 24, 2026, from [Link]
-
Aduri, C. S., & Martin, B. R. (2019). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(4), e71. Available at: [Link]
-
LINCS Data Portal. (2011). PLX-4720 KiNativ -- dose response experiment. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved February 24, 2026, from [Link]
-
Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. Available at: [Link]
-
Ma'ayan Lab – Computational Systems Biology. (n.d.). LINCS Kinativ. Retrieved February 24, 2026, from [Link]
-
BindingDB. (n.d.). BDBM50334191 4-Chloro-N-(pyridin-3-yl)benzamide. Retrieved February 24, 2026, from [Link]
-
Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951. Available at: [Link]
Sources
- 1. peerj.com [peerj.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pharmaron.com [pharmaron.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
